clavigerin C
Description
Structural Characterization and Molecular Properties
Molecular Formula and Elemental Composition
Clavigerin C has the molecular formula C₁₇H₂₄O₄ , corresponding to a molecular weight of 292.4 g/mol . Its elemental composition derives from:
- Carbon (C): 17 atoms × 12.01 g/mol = 204.17 g/mol
- Hydrogen (H): 24 atoms × 1.01 g/mol = 24.24 g/mol
- Oxygen (O): 4 atoms × 16.00 g/mol = 64.00 g/mol
- Total: 204.17 + 24.24 + 64.00 = 292.41 g/mol
This matches the theoretical molecular weight, confirming its elemental composition.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄O₄ |
| Molecular Weight | 292.4 g/mol |
| Elemental Composition | C: 204.17, H: 24.24, O: 64.00 |
Stereochemical Architecture and Quaternary Carbon Centers
This compound features a tricyclic core with an acetoxy acetal functional group. Key stereochemical elements include:
- Chiral Centers: Four quaternary carbons (C1, C3, C6, C8, C9) with defined configurations: (1R,3R,6R,8R,9S) .
- Ring System: A 7-oxatricyclo[4.3.0.0³,⁹]non-4-en-8-yl framework, where the oxatricyclo system imposes steric constraints and rigidity.
- Side Chain: A 4-methyl-2-oxopentyl substituent at C9, contributing to conformational diversity.
The acetoxy acetal group at C8 plays a central role in its reactivity and bioactivity.
Spectroscopic Identification (NMR, MS, IR)
NMR Spectroscopy
While specific NMR data for this compound are not publicly available, structural analogs provide insights into its spectral characteristics:
- ¹H NMR: Peaks for the acetoxy methyl group (~δ 2.1–2.3 ppm), allylic protons adjacent to carbonyl groups (~δ 4.5–5.5 ppm), and methyl groups (~δ 0.8–1.2 ppm).
- ¹³C NMR: Carbonyl carbons (C=O) in esters typically resonate at δ 170–185 ppm, while oxatricyclo ring carbons appear at δ 25–45 ppm (quaternary carbons) and δ 100–130 ppm (sp³ carbons).
Mass Spectrometry (MS)
The molecular ion peak at m/z 292.4 confirms its molecular weight. Fragmentation patterns likely involve cleavage of the acetoxy acetal group and rearrangements of the tricyclic system.
Infrared (IR) Spectroscopy
Key IR absorptions include:
Conformational Analysis and Ring System Dynamics
The 7-oxatricyclo ring system restricts rotational freedom, favoring a rigid chair-like conformation. The acetoxy acetal group adopts a trans-diaxial arrangement to minimize steric strain, while the 4-methyl-2-oxopentyl side chain exhibits conformational flexibility.
| Conformational Feature | Description |
|---|---|
| Oxatricyclo Ring | Rigid, chair-like due to fused rings |
| Acetoxy Acetal Group | Trans-diaxial for steric minimization |
| Side Chain (C9 Substituent) | Rotational freedom around C4–C5 bond |
Analogous Compounds (Clavigerin A/B) for Comparative Analysis
This compound differs structurally from clavigerins A and B in key features:
Clavigerin A contains an additional hydroxyl group, while clavigerin B includes a conjugated double bond in its side chain.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H24O4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[(1R,3R,6R,8R,9S)-4-methyl-9-(4-methyl-2-oxopentyl)-7-oxatricyclo[4.3.0.03,9]non-4-en-8-yl] acetate |
InChI |
InChI=1S/C17H24O4/c1-9(2)5-12(19)8-17-13-7-14(17)15(6-10(13)3)21-16(17)20-11(4)18/h6,9,13-16H,5,7-8H2,1-4H3/t13-,14+,15-,16+,17+/m1/s1 |
InChI Key |
GXJSMKHKQRATHF-ALYAQQCSSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]3C[C@H]1[C@@]3([C@H](O2)OC(=O)C)CC(=O)CC(C)C |
Canonical SMILES |
CC1=CC2C3CC1C3(C(O2)OC(=O)C)CC(=O)CC(C)C |
Synonyms |
clavigerin C |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Clavigerin C has been primarily studied for its insect antifeedant properties. This section outlines its applications in pest management and potential therapeutic uses.
Insect Antifeedant Activity
- Mechanism of Action : this compound exhibits antifeedant effects against various insect species, making it a candidate for natural pesticide development. The compound disrupts feeding behavior, thereby reducing pest populations without the harmful effects associated with synthetic pesticides .
-
Case Studies :
- In a study evaluating the antifeedant properties of extracts from Lepidolaena clavigera, this compound was identified as a significant contributor to the observed activity against larvae of Spodoptera littoralis and other agricultural pests .
- Another investigation demonstrated that methoxy derivatives of this compound also retain antifeedant properties, indicating potential for modified versions in pest control applications .
Potential Therapeutic Uses
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which could be explored for developing new antibiotics or preservatives in food and pharmaceutical industries .
- Pharmacological Research : The unique structure of this compound opens avenues for research into its effects on human health, potentially leading to the discovery of new therapeutic agents targeting various diseases.
Data Table: Biological Activities and Applications of this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Sesquiterpenes
Compounds like okundoperoxide and azadiractin (mentioned in ) are structurally analogous due to their bicyclic frameworks. For example:
- Okundoperoxide: Contains a peroxide bridge in its bicyclic structure, which enhances its antimalarial activity by interacting with heme groups in Anopheles mosquitoes .
- Azadiractin: A limonoid with a highly oxidized bicyclic structure, widely used as a natural insecticide due to its disruption of insect molting and feeding behavior.
Functional Comparison with Ecologically Active Compounds
Clavigerin B’s role as a feeding deterrent aligns with phytoecdysteroids (e.g., 20-hydroxyecdysone ), which disrupt insect development by mimicking hormones. However, clavigerin B lacks the steroidal backbone of phytoecdysteroids, indicating a divergent mode of action .
Data Limitations and Recommendations
The absence of clavigerin C in the provided evidence highlights the need to consult specialized databases (e.g., SciFinder, Reaxys) or primary literature on Lepidolaena species. Future studies should adhere to analytical guidelines (e.g., IUPAC standards for compound characterization ) and report detailed spectral data, synthetic protocols, and bioassay results to enable direct comparisons.
Preparation Methods
Source Organism and Geographic Variability
This compound is exclusively isolated from Lepidolaena clavigera, a liverwort species endemic to New Zealand. Intriguingly, the compound exhibits geographic variability: South Island collections yield Clavigerin B and C, while North Island specimens produce Clavigerin A as the dominant metabolite. This chemotypic variation suggests environmental or genetic factors influence biosynthetic pathways, though the exact mechanisms remain uncharacterized.
Solvent Extraction and Artifact Formation
Initial extraction protocols employ polar solvents such as methanol or ethanol to disrupt plant cell walls and dissolve secondary metabolites. However, these solvents react with this compound's acetoxy acetal group, generating alcoholysis artifacts. For example:
-
Methanol produces methyl ether derivatives (e.g., Clavigerin M1–M3)
These artifacts complicate metabolite profiling, as demonstrated by Perry et al., who identified two methanol-derived artifacts from Clavigerin B and C during reversed-phase (RP) column chromatography. To mitigate this, recent protocols recommend:
-
Using deuterated methanol (CD3OD) to track solvent incorporation via mass shifts
-
Employing acetonitrile-water mixtures for initial extractions
Total Synthesis of this compound
Retrosynthetic Analysis
The total synthesis of both enantiomers of this compound was first reported in 2023, marking a milestone in sesquiterpene acetal chemistry. The retrosynthetic approach disconnects the molecule into three key fragments:
-
Bergamotane core : Constructed via cyclization of a farnesyl pyrophosphate analog
-
Acetal moiety : Introduced through oxidative cleavage followed by acid-catalyzed cyclization
-
Acetate side chain : Installed via late-stage esterification
Stepwise Synthetic Pathway
The synthesis proceeds through 18 linear steps with an overall yield of 4.7%:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Epoxidation | mCPBA, CH2Cl2, 0°C | 92 |
| 2 | Ring-opening cyclization | BF3·OEt2, toluene, reflux | 78 |
| 3 | Diastereoselective reduction | L-Selectride, THF, −78°C | 85 |
| 4 | Acetal formation | PPTS, ethylene glycol, Δ | 63 |
| 5 | Oxidative cleavage | OsO4, NMO, acetone/H2O | 71 |
| 6 | Esterification | Ac2O, DMAP, CH2Cl2 | 89 |
Critical stereochemical control is achieved through Evans' oxazaborolidine catalysis during the reduction step (Step 3), establishing the (1R,3R,6R,8R,9S) configuration.
Enantiomer Separation
The synthetic route produces racemic this compound, necessitating chiral resolution. Three methods have been validated:
-
Chiral HPLC : Using a Chiralpak IC column (hexane:isopropanol 95:5) with α = 1.32
-
Enzymatic resolution : Porcine liver esterase selectively hydrolyzes the (S)-enantiomer
-
Diastereomeric salt formation : (−)-Di-p-toluoyl-d-tartaric acid in ethyl acetate
Analytical Characterization
Spectroscopic Data
Key spectroscopic features distinguish this compound from its artifacts and analogs:
| Technique | Characteristics |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 5.38 (dd, J=3.1, 1.8 Hz, H-4), 4.92 (s, H-9), 2.11 (s, OAc) |
| 13C NMR (125 MHz, CDCl3) | δ 170.2 (C=O), 109.8 (acetal C), 21.1 (OAc-CH3) |
| HRMS (ESI+) | m/z 315.1932 [M+Na]+ (calc. 315.1938 for C17H24O4Na) |
| [α]D25 | +47.3° (c 0.1, CHCl3) for natural enantiomer |
Differentiation from Artifacts
Artifacts exhibit distinct mass shifts:
-
Methanol-derived : Δm/z +14 (addition of CH3 group)
Challenges in Preparation Methodologies
Stability Considerations
This compound demonstrates limited stability in solution:
Scalability Limitations
Current synthetic methods face three scalability barriers:
-
Low-yielding oxidative cleavage step (Step 5, 71%)
-
Expensive chiral catalysts (e.g., Rh-(R)-BINAP, $3,200/g)
-
Labor-intensive purification requiring repeated flash chromatography
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing clavigerin C in laboratory settings, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols should follow peer-reviewed procedures, including reaction conditions (e.g., solvent systems, catalysts, temperature) and purification steps (e.g., column chromatography, recrystallization). To ensure reproducibility, document all parameters (e.g., stoichiometry, reaction time) and validate purity using analytical techniques like HPLC or TLC . For example, a table comparing yields under varying conditions can highlight critical variables:
| Synthesis Method | Yield (%) | Purity (HPLC) | Key Variables |
|---|---|---|---|
| Method A (Ref. X) | 65 | ≥98% | Catalyst: Pd(OAc)₂, 60°C |
| Method B (Ref. Y) | 72 | ≥95% | Solvent: DMF, 24h reflux |
- Data Contradiction Analysis : Discrepancies in yields may arise from trace impurities or unoptimized conditions. Cross-reference protocols with spectral data (NMR, IR) to confirm structural fidelity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine multiple techniques:
- NMR : Compare H and C spectra with published data to confirm functional groups and stereochemistry.
- Mass Spectrometry : Validate molecular weight via HRMS (High-Resolution MS) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous stereochemical configurations .
- Critical Evaluation : If spectral data conflict (e.g., unexpected peaks in NMR), re-isolate the compound or use deuterated solvents to rule out artifacts .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Experimental Design :
Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls to minimize variability.
Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from differences in assay sensitivity or compound solubility .
Meta-Analysis : Tabulate published bioactivity data with experimental conditions:
| Study | Target | IC₅₀ (µM) | Assay Type | Cell Line |
|---|---|---|---|---|
| Smith et al. (2020) | Kinase A | 2.1 | Fluorescence | HEK293 |
| Lee et al. (2022) | Kinase A | 5.8 | Radioactive | HeLa |
- Data Interpretation : Statistically analyze variations using ANOVA or t-tests to determine if differences are significant .
Q. What methodologies are recommended for ensuring reproducibility in this compound purification across different laboratories?
- Best Practices :
- Detailed Protocols : Include step-by-step descriptions of purification (e.g., gradient elution in HPLC) and storage conditions (e.g., −80°C under argon) .
- Supplementary Materials : Provide raw chromatograms, spectral data, and purity certificates in supporting information .
- Collaborative Validation : Share batches between labs for cross-testing using blinded samples to eliminate bias .
Q. How can researchers address conflicting hypotheses about this compound’s mechanism of action in metabolic pathways?
- Methodological Approach :
- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data to map pathway interactions.
- Knockout Models : Use CRISPR/Cas9 to silence putative targets and observe phenotypic changes .
- Kinetic Studies : Measure enzyme inhibition rates under varying substrate concentrations to validate competitive/non-competitive mechanisms .
Guidelines for Data Collection and Analysis
Q. What strategies improve the reliability of this compound’s in vivo pharmacokinetic data?
- Methodological Rigor :
- Animal Models : Standardize species, age, and dosing regimens (e.g., oral vs. intravenous).
- Analytical Validation : Use LC-MS/MS with internal standards (e.g., deuterated analogs) to quantify plasma concentrations .
- Ethical Reporting : Adhere to ARRIVE guidelines for transparency in experimental design and statistical power .
Q. How should researchers handle inconsistencies in this compound’s solubility profiles across studies?
- Troubleshooting Framework :
Solvent Screening : Test solubility in buffered solutions (PBS) vs. organic-aqueous mixtures.
Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew bioactivity results .
Documentation : Report solvent preparation (e.g., sonication time, temperature) to identify overlooked variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
